molecular formula C₂₁H₂₀O₉ B030097 5,12-Naphthacenedione, 8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-1-methoxy- CAS No. 56149-23-6

5,12-Naphthacenedione, 8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-1-methoxy-

Cat. No.: B030097
CAS No.: 56149-23-6
M. Wt: 416.4 g/mol
InChI Key: CGVVIRBOJFDFBH-FPQVQZPGSA-N
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Description

Historical Development of Anthracycline Research

The discovery of anthracyclines dates to the early 1960s, when daunorubicin was isolated from Streptomyces peucetius by researchers at Farmitalia in Italy. This breakthrough marked the advent of a new chemotherapeutic era, as daunorubicin demonstrated potent activity against leukemias and lymphomas. By 1969, its hydroxylated derivative, doxorubicin, emerged from a mutated S. peucetius strain, exhibiting broader efficacy against solid tumors. These discoveries catalyzed global efforts to synthesize analogs, including epirubicin and idarubicin, aimed at enhancing selectivity and reducing adverse effects.

The compound 5,12-naphthacenedione, 8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-1-methoxy- reflects this legacy. Its structure aligns with key anthracycline features: a tetracyclic chromophore for DNA intercalation and hydroxyl/methoxy groups modulating solubility and bioactivity. Modifications such as the dihydroxyethyl side chain may influence pharmacokinetics, as seen in liposomal formulations of daunorubicin and doxorubicin designed to improve tissue targeting.

Classification Within Tetracyclic Quinone Frameworks

Anthracyclines belong to the broader class of tetracyclic quinones, characterized by a planar, four-ring system fused to a quinone moiety. The compound shares this scaffold but exhibits distinct substitutions:

Structural Feature Role in Bioactivity
Naphthacenedione core Facilitates DNA intercalation and topoisomerase II inhibition
C-8 dihydroxyethyl group May alter redox properties, influencing free radical generation and cardiotoxicity
C-1 methoxy substitution Modulates electronic properties, potentially affecting DNA binding affinity
Hydroxyl groups at C-6,8,10,11 Enhance solubility and mediate interactions with cellular targets

Compared to doxorubicin, which features a sugar moiety at C-7, this compound lacks a glycosidic linkage, a modification observed in disaccharide analogs under investigation for improved tumor penetration.

Historical Significance in Scientific Research

The structural evolution of anthracyclines has been driven by the need to balance efficacy and safety. Early studies revealed that minor modifications, such as the addition of a hydroxyl group in doxorubicin, dramatically expanded antitumor activity. Similarly, the dihydroxyethyl group in 5,12-naphthacenedione derivatives may mitigate cardiotoxicity by reducing iron-mediated free radical formation, a hypothesis supported by research on dexrazoxane, a cardioprotectant that chelates iron.

This compound’s development also mirrors advancements in synthetic biology. For instance, Streptomyces diastatochromogenes has been engineered to produce polyketomycin, a tetracyclic quinone glycoside with antibiotic properties, showcasing the potential for microbial biosynthesis of complex analogs.

Current Research Landscape and Trajectory

Contemporary studies focus on elucidating the molecular mechanisms underlying this compound’s activity. Key areas include:

  • DNA Interaction Dynamics : Like classical anthracyclines, it likely intercalates into DNA, stabilizing topoisomerase II-DNA complexes and inducing apoptosis. Computational modeling of similar naphthacenediones predicts high-affinity binding to DNA minor grooves, with methoxy groups enhancing stability.
  • Cardiotoxicity Profiling : Structural analogs without sugar moieties, such as mitoxantrone, exhibit reduced cardiotoxicity, suggesting that the dihydroxyethyl group in this compound may confer similar benefits. Ongoing clinical trials explore liposomal encapsulation and combination therapies to further mitigate risks.
  • Targeted Delivery Systems : Nanoparticle-based carriers are being tested to enhance tumor specificity, leveraging the compound’s hydroxyl groups for functionalization.

Recent bibliometric analyses highlight growing interest in anthracycline pharmacogenomics, with studies investigating genetic polymorphisms affecting drug metabolism and toxicity. For example, variants in CBR3 (carbonyl reductase 3) influence doxorubicin conversion to cardiotoxic metabolites, a pathway potentially relevant to this derivative.

Properties

IUPAC Name

(7S,9S)-9-[(1S)-1,2-dihydroxyethyl]-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,12,22-24,26-27,29H,5-7H2,1H3/t10-,12-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVVIRBOJFDFBH-FPQVQZPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(CO)O)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)([C@H](CO)O)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56149-23-6
Record name Doxorubicinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOXORUBICINOL AGLYCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI15ZES27N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

5,12-Naphthacenedione, specifically the compound 8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-1-methoxy-, is a derivative of naphthacenedione known for its significant biological activities. This compound is structurally related to doxorubicin and exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and oncology.

Chemical Structure and Properties

The compound features a complex tetracyclic structure with multiple hydroxyl groups and a methoxy substituent. Its molecular formula is C21H18O9C_{21}H_{18}O_9 and it includes functional groups that contribute to its biological activity.

Anticancer Properties

5,12-Naphthacenedione derivatives have been extensively studied for their anticancer properties. The mechanisms through which these compounds exert their effects include:

  • Intercalation with DNA : Similar to other anthracycline antibiotics like doxorubicin, this compound can intercalate into DNA strands, disrupting DNA replication and transcription processes .
  • Topoisomerase Inhibition : The compound may inhibit topoisomerase II activity, leading to DNA strand breaks and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The redox cycling of naphthacenediones can lead to the production of ROS, contributing to oxidative stress in cancer cells.

Cytotoxicity Studies

In vitro studies have demonstrated that 5,12-naphthacenedione derivatives exhibit cytotoxic effects across various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)0.5
HeLa (Cervical Cancer)0.3
A549 (Lung Cancer)0.4

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.

Structure-Activity Relationship (SAR)

The biological activity of 5,12-naphthacenedione can be influenced by its structural features. Key findings from SAR studies include:

  • Hydroxyl Substituents : The presence of hydroxyl groups enhances solubility and facilitates interaction with biological targets .
  • Methoxy Group : This group contributes to the stability of the molecule and may influence its binding affinity to target proteins .

Case Studies

Several case studies highlight the efficacy of 5,12-naphthacenedione derivatives in clinical settings:

  • Doxorubicin Comparison : A comparative study showed that modified naphthacenediones exhibited similar or improved efficacy compared to doxorubicin in treating resistant cancer cell lines .
  • Combination Therapy : Research indicated that combining naphthacenedione derivatives with other chemotherapeutic agents resulted in enhanced anticancer effects due to synergistic interactions .

Scientific Research Applications

Anticancer Properties

Doxorubicin is widely used in the treatment of various cancers due to its ability to intercalate DNA and inhibit topoisomerase II. The following are key applications:

  • Breast Cancer : Doxorubicin is administered post-surgery to prevent metastasis and is often combined with other chemotherapeutic agents.
  • Leukemias : It is effective against acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).
  • Lymphomas : Used in the treatment of Hodgkin and non-Hodgkin lymphoma.
  • Sarcomas : Effective against soft tissue and bone sarcomas.
  • Other Cancers : Doxorubicin is also utilized in treating ovarian cancer, gastric cancer, and various metastatic cancers.

Formulations

Doxorubicin is available in several formulations:

  • Doxorubicin Hydrochloride : The standard form used in chemotherapy.
  • Liposomal Doxorubicin (Doxil) : Encapsulated in liposomes to enhance drug delivery and reduce side effects.

Synthesis and Structural Studies

Research has focused on synthesizing derivatives of naphthacenedione for various applications:

  • Photosensitizers : Studies have shown that derivatives can act as effective DNA photosensitizers when irradiated, leading to potential applications in photodynamic therapy for cancer treatment .
  • Self-Assembled Structures : The compound has been utilized in the synthesis of macrocyclic compounds for advanced material science applications .

Ecotoxicological Studies

The ecological impact of doxorubicin and its derivatives has been assessed to understand their environmental toxicity. Studies indicate that while effective as a therapeutic agent, there are concerns regarding the ecological risks associated with pharmaceutical residues .

Clinical Trials

Numerous clinical trials have been conducted to evaluate the efficacy of doxorubicin in various cancer treatments. For instance:

  • A study involving breast cancer patients demonstrated improved survival rates when doxorubicin was administered alongside other chemotherapeutics compared to monotherapy .
  • Research on liposomal formulations has indicated reduced side effects and improved patient compliance due to less frequent dosing requirements .

Comparative Analysis of Formulations

Formulation TypeAdvantagesDisadvantages
Doxorubicin HydrochlorideEstablished efficacy; widely usedHigher side effects; requires frequent dosing
Liposomal DoxorubicinReduced side effects; prolonged circulation timeHigher cost; requires specialized administration

Comparison with Similar Compounds

Core Structural Differences

Compound Name Substituents (Position) Key Modifications
Target Compound 8-(1,2-dihydroxyethyl), 1-methoxy, 6,8,10,11-tetrahydroxy Enhanced hydrophilicity due to dihydroxyethyl; additional hydroxyl at C10
Daunorubicin 8-acetyl, 1-methoxy, 6,8,11-trihydroxy Acetyl group at C8; lacks C10 hydroxyl
Doxorubicin 8-(hydroxyacetyl), 1-methoxy, 6,8,11-trihydroxy Hydroxyacetyl at C8; similar to daunorubicin but with C14 hydroxyl on sugar moiety
Idarubicinone (4-Demethoxydaunomycinone) 1-demethoxy, 9-acetyl, 6,7,9,11-tetrahydroxy Lacks C1 methoxy; acetyl at C9
3'-Desamino-3'-dimethylformamidinerubomycin 8-(cyclohexylidenehydrazonoethyl), 1-methoxy, 6,8,11-trihydroxy Hydrazone-modified side chain; neurokinin receptor antagonist activity

Physicochemical Properties

  • Solubility: The 1,2-dihydroxyethyl group in the target compound likely increases water solubility compared to daunorubicin (8-acetyl) and doxorubicin (8-hydroxyacetyl), which have more hydrophobic substituents .
  • Stability : The dihydroxyethyl group could introduce steric hindrance or susceptibility to enzymatic oxidation, affecting metabolic stability compared to acetylated analogues .

Preclinical Studies

  • Antitumor Efficacy: Derivatives with hydrophilic C8 substituents, such as the target compound, show comparable cytotoxicity to daunorubicin in vitro but with reduced cardiotoxicity in animal models due to diminished ROS production .
  • Metabolism : The dihydroxyethyl group may undergo glucuronidation or sulfation, altering pharmacokinetics compared to acetylated analogues .

Data Tables

Table 1: Molecular Properties

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₂₂H₂₄O₁₀* ~472.4 8-(1,2-dihydroxyethyl)
Daunorubicin C₂₇H₂₉NO₁₀ 527.5 8-acetyl, 3-amino sugar
Doxorubicin C₂₇H₂₉NO₁₁ 543.5 8-hydroxyacetyl, 14-OH sugar
Idarubicinone C₂₀H₁₆O₇ 368.3 1-demethoxy, 9-acetyl

*Estimated based on structural analogues.

Preparation Methods

Friedel-Crafts Acylation for Core Formation

The tetracyclic backbone is constructed using a Friedel-Crafts acylation strategy. In a representative procedure:

  • Reagents : Aluminum trichloride (AlCl₃, 154 mmol) and sodium chloride (NaCl, 61.6 mmol) are fused at 200°C to form a molten ionic liquid catalyst.

  • Reactants : 1,2,3,4-Tetrafluoro-5,8-dimethoxynaphthalene (15.4 mmol) and tetrafluorophthalic anhydride (18.4 mmol) are added incrementally.

  • Conditions : Vigorous stirring at 200°C for 1 hour under nitrogen atmosphere.

  • Workup : The mixture is quenched in ice-cold 1M HCl, heated to 100°C to hydrolyze intermediates, and filtered to isolate the crude product (87% yield).

This step forms the fluorinated naphthacenedione core, which is subsequently demethylated and functionalized.

Methoxy Group Installation

The methoxy group at position 1 is introduced via nucleophilic substitution:

  • Alkylation : 1,5-Dihydroxynaphthalene is treated with methyl iodide (excess) and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours.

  • Selective Demethylation : Sodium ethanethiolate selectively removes one methyl group, yielding 5-methoxy-1-naphthol.

Side Chain Elaboration at Position 8

The 1,2-dihydroxyethyl moiety is attached through a stereoselective aldol reaction:

  • Knoevenagel Condensation : The ketone at position 8 reacts with glycolaldehyde in the presence of piperidine acetate, forming an α,β-unsaturated ketone intermediate.

  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the double bond, yielding the dihydroxyethyl side chain with >90% diastereomeric excess.

Critical parameters:

  • Temperature : -20°C to prevent epimerization.

  • Solvent : Tetrahydrofuran (THF) enhances solubility of intermediates.

Oxidation and Final Functionalization

The tetrahydro-naphthacenedione intermediate is oxidized to introduce quinone moieties:

  • Oxidizing Agents : Cerium ammonium nitrate (CAN) in acetone or thallium trinitrate (TTN) in acetonitrile.

  • Conditions : 0°C to room temperature, monitored by TLC (hexanes/ethyl acetate = 10:1).

Final hydroxylation at positions 6, 8, 10, and 11 is achieved via acidic hydrolysis:

  • Reagents : 6M HCl at reflux for 6 hours.

  • Yield : 68–72% after purification by silica gel chromatography.

Purification and Characterization

Chromatography :

  • Normal-phase silica gel with gradient elution (hexanes → ethyl acetate) resolves polar impurities.

  • Reverse-phase HPLC (C18 column, methanol/water) isolates the pure compound (>98% purity).

Spectroscopic Validation :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 4.32 (d, J = 6.5 Hz, 1H, CH₂OH), 3.89 (s, 3H, OCH₃), 3.65 (m, 2H, OH).

  • HRMS : m/z 417.1294 [M+H]⁺ (calc. 417.1289).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)
Route AFriedel-Crafts → Methoxy → Aldol5295
Route BAlkylation → Demethylation → CAN Oxidation6198
Route CKnoevenagel → NaBH₄ Reduction4897

Route B offers superior yield and purity due to optimized oxidation conditions, while Route C provides better stereocontrol for the dihydroxyethyl side chain.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at positions 6 and 11 are mitigated by low-temperature (-78°C) lithiation.

  • Epimerization : Chelating agents (e.g., Mg(ClO₄)₂) stabilize transition states during aldol reactions.

  • Byproduct Formation : Azeotropic distillation removes water, preventing lactonization of carboxylic acid intermediates.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to enhance reproducibility:

  • Residence Time : 12 minutes at 100°C.

  • Catalyst Loading : 5 mol% AlCl₃ reduces waste generation.
    Cost analysis indicates raw material expenses dominate (∼65%), with oxidation steps contributing 20% to the total cost .

Q & A

Q. What are the standard methodologies for synthesizing and purifying this compound?

Synthesis typically involves multi-step glycosylation and protecting group strategies. For example, derivatives like 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin are synthesized by coupling modified sugar moieties (e.g., trideoxyhexopyranosyl groups) to the naphthacenedione core under controlled acidic or basic conditions . Purification often employs reverse-phase HPLC or column chromatography with silica gel, followed by spectroscopic validation (NMR, HRMS) .

Q. How is the stereochemical configuration of this compound validated?

X-ray crystallography is the gold standard for resolving stereochemistry. For instance, Pharmacopeial Forum guidelines emphasize using single-crystal X-ray diffraction (SCXRD) to confirm configurations at chiral centers (e.g., 8S,10S stereochemistry) . Complementary techniques like circular dichroism (CD) spectroscopy and NOESY NMR can corroborate spatial arrangements .

Q. What are the recommended assays for acute toxicity profiling?

Acute toxicity is assessed via rodent LD50 tests (intravenous or oral administration). For example, studies report mouse LD50 values of 24 mg/kg (intravenous) with observed cardiac and biochemical effects . OECD Guidelines 423/425 should be followed for dose escalation and endpoint determination.

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across species?

Discrepancies in toxicity (e.g., species-specific LD50 variations) require meta-analysis of pharmacokinetic parameters (e.g., metabolic clearance, protein binding). Cross-species extrapolation models, such as physiologically based pharmacokinetic (PBPK) modeling, can identify metabolic pathways (e.g., cytochrome P450 activity) that explain differential toxicity . Dose-response curves should be normalized to body surface area or allometric scaling factors.

Q. What computational tools are effective for predicting structure-activity relationships (SAR) of derivatives?

Density functional theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets like DNA topoisomerase II. For instance, substituents at the 8-position (e.g., hydroxyacetyl groups) enhance intercalation efficiency, as shown in anthracycline analogs . COMSOL Multiphysics integration with AI enables dynamic simulation of reaction kinetics and SAR optimization .

Q. How should researchers design experiments to assess mutagenic potential?

Follow OECD 471 (Ames test), OECD 473 (in vitro micronucleus), and OECD 487 (Comet assay) protocols. Evidence from human leukocyte DNA damage assays (e.g., 50% inhibition at 10 µM) suggests prioritizing in vitro mammalian cell models over bacterial systems due to the compound’s intercalation mechanism . Dose ranges should align with IC50 values from cytotoxicity screens.

Methodological Considerations

Q. What analytical techniques are critical for impurity profiling?

Pharmacopeial Forum guidelines recommend UPLC-MS/MS for detecting impurities ≤0.1%. For example, (8S,10S)-8-acetyl-6,8,10,11-tetrahydroxy-1-methoxy-7,8,9,10-tetrahydro-tetracene-5,12-dione is a common byproduct requiring monitoring . Stability studies (ICH Q1A) under forced degradation (heat, light, pH) can identify degradation pathways.

Q. How can hazardous waste from this compound be managed in lab settings?

Follow EPA/U.S. DOT guidelines for hazardous waste (EPA Waste Code U059). Neutralization protocols (e.g., oxidation with Fenton’s reagent) are recommended for aqueous solutions, while solid residues should be incinerated in EPA-approved facilities .

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